molecular formula C28H27N3O3S B216231 N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide

Katalognummer B216231
Molekulargewicht: 485.6 g/mol
InChI-Schlüssel: IDMLMTRXHXOZFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide, also known as MPQX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, such as cancer treatment, neuroscience, and pharmacology. MPQX is a quinolinecarboxamide derivative that has shown promising results in preclinical studies as an effective inhibitor of various ion channels and receptors.

Wirkmechanismus

The mechanism of action of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide involves the inhibition of various ion channels and receptors, such as the voltage-gated sodium channel, the NMDA receptor, and the TRPV1 receptor. N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide binds to these channels and receptors, preventing their activation and reducing the influx of ions into cells. This results in the inhibition of various cellular processes, such as the propagation of action potentials in neurons and the release of inflammatory mediators from immune cells.
Biochemical and Physiological Effects:
N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, depending on the target channel or receptor. Inhibition of the voltage-gated sodium channel by N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide results in the inhibition of action potential propagation in neurons, leading to the analgesic and anti-inflammatory effects of the compound. Inhibition of the NMDA receptor by N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide results in the reduction of glutamate-mediated excitotoxicity in neurons, leading to the neuroprotective effects of the compound. Inhibition of the TRPV1 receptor by N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide results in the reduction of pain and inflammation in various tissues, such as the skin and joints.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide has several advantages and limitations for laboratory experiments. One of the advantages of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide is its high potency and selectivity for various ion channels and receptors, making it a valuable tool for studying the function of these channels and receptors in vitro and in vivo. Another advantage of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide is its ability to penetrate the blood-brain barrier, making it a useful tool for studying the function of ion channels and receptors in the central nervous system.
One of the limitations of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide is its potential toxicity and side effects, which can limit its use in certain experiments or applications. Another limitation of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide is its relatively high cost and limited availability, which can also limit its use in certain experiments or applications.

Zukünftige Richtungen

There are several future directions for the research and development of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide. One future direction is the optimization of the synthesis method for N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide, with the aim of reducing the cost and increasing the yield of the compound. Another future direction is the development of more potent and selective derivatives of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide, with the aim of improving its efficacy and reducing its potential toxicity and side effects.
Another future direction is the investigation of the potential applications of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide in other scientific fields, such as cardiovascular disease and metabolic disorders. N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide has been shown to inhibit various ion channels and receptors involved in these diseases, making it a promising candidate for further research.
Lastly, future research could focus on the development of novel drug delivery systems for N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide, such as nanoparticles or liposomes, with the aim of improving its bioavailability and reducing its potential toxicity and side effects.

Synthesemethoden

The synthesis of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide involves the reaction of 4-methylpiperidine-4-sulfonyl chloride with 2-phenyl-4-quinolinecarboxylic acid in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide has been widely studied for its potential applications in various scientific fields, such as cancer treatment, neuroscience, and pharmacology. In cancer research, N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide has shown promising results as an effective inhibitor of the voltage-gated sodium channel, which is often overexpressed in various cancer cells. N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
In neuroscience research, N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide has been studied for its potential as an effective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders, such as Alzheimer's disease and schizophrenia. N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
In pharmacology research, N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide has been studied for its potential as an effective analgesic and anti-inflammatory agent. N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the activity of various ion channels and receptors involved in pain and inflammation, such as the voltage-gated sodium channel and the transient receptor potential vanilloid 1 (TRPV1) receptor.

Eigenschaften

Produktname

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide

Molekularformel

C28H27N3O3S

Molekulargewicht

485.6 g/mol

IUPAC-Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C28H27N3O3S/c1-20-15-17-31(18-16-20)35(33,34)23-13-11-22(12-14-23)29-28(32)25-19-27(21-7-3-2-4-8-21)30-26-10-6-5-9-24(25)26/h2-14,19-20H,15-18H2,1H3,(H,29,32)

InChI-Schlüssel

IDMLMTRXHXOZFN-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Kanonische SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.